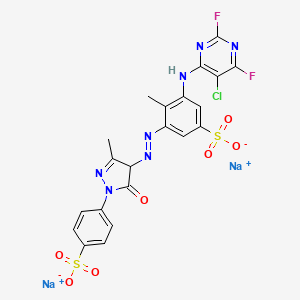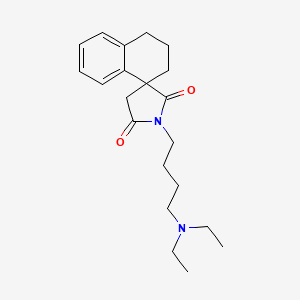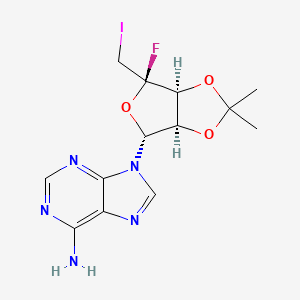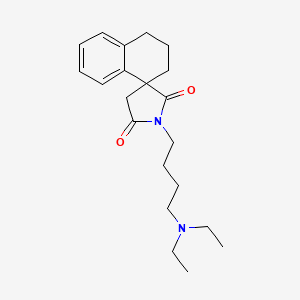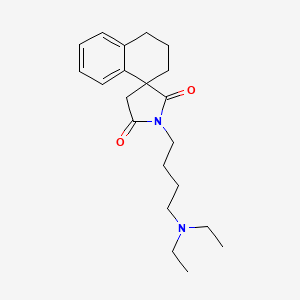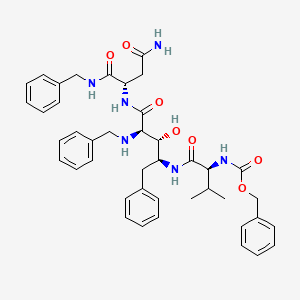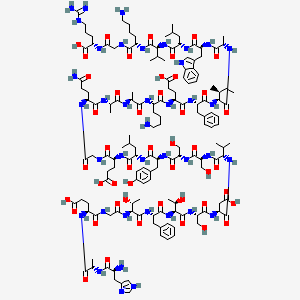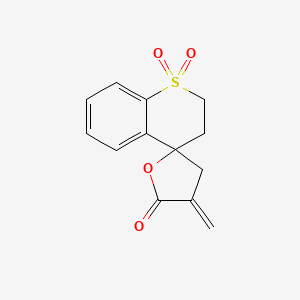
Spiro(4H-1-benzothiopyran-4,2'(5'H)-furan)-5'-one, 2,3,3',4'-tetrahydro-4'-methylene-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide is a complex organic compound characterized by its unique spiro structure. This compound features a benzothiopyran ring fused with a furan ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Oxidation Reactions: Introduction of the dioxide functionality using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure or reduce the dioxide functionality.
Substitution: Various substitution reactions can introduce different substituents on the benzothiopyran or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde functionalities, while substitution can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of this compound makes it a valuable subject for studying spiro compounds and their reactivity.
Biology
Medicine
Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism by which Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure but different ring systems.
Benzothiopyran Derivatives: Compounds with variations in the benzothiopyran ring.
Furan Derivatives: Compounds with different substituents on the furan ring.
Uniqueness
The uniqueness of Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide lies in its specific spiro structure and the presence of the dioxide functionality, which may impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
63159-39-7 |
|---|---|
Molekularformel |
C13H12O4S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
3'-methylidene-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-oxolane]-2'-one |
InChI |
InChI=1S/C13H12O4S/c1-9-8-13(17-12(9)14)6-7-18(15,16)11-5-3-2-4-10(11)13/h2-5H,1,6-8H2 |
InChI-Schlüssel |
AHRMDTRMXQLGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(CCS(=O)(=O)C3=CC=CC=C32)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


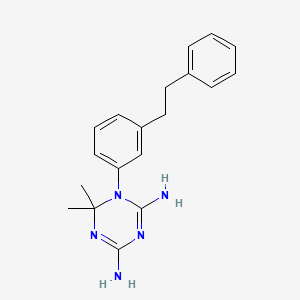
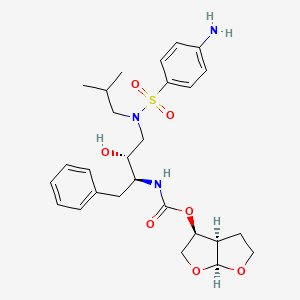
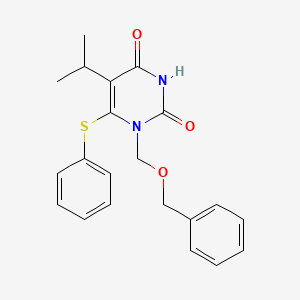
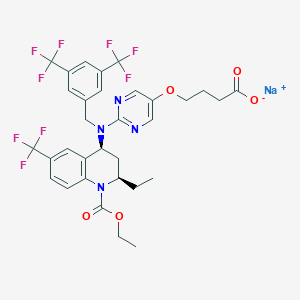
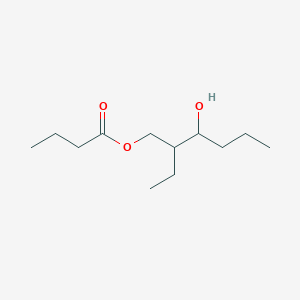
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
